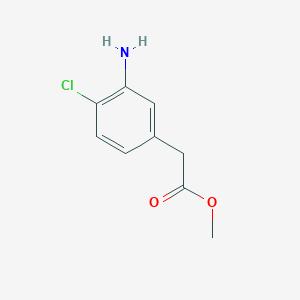

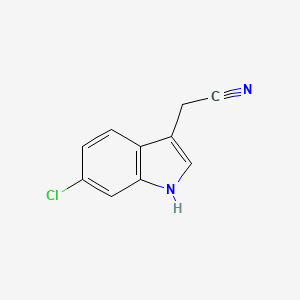

![molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0](/img/structure/B1592096.png)

2-Chloropyrido[2,3-b]pyrazine

Descripción general

Descripción

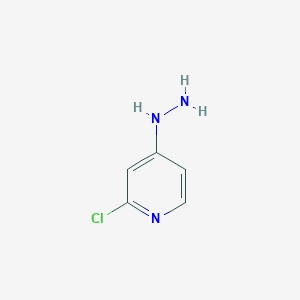

2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the chemical formula C7H4ClN3 . It belongs to the pyrazine family and contains both pyrrole and pyrazine rings. This compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Synthesis Analysis

Various synthetic routes have been explored for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow the creation of diverse pyrrolopyrazine compounds with potential applications in drug discovery.

Molecular Structure Analysis

The molecular formula of 2-Chloropyrido[2,3-b]pyrazine is C7H4ClN3 , with a molecular weight of approximately 165.58 g/mol . The compound consists of a pyrrole ring and a pyrazine ring, forming a nitrogen-containing heterocyclic scaffold .

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Technology

2-Chloropyrido[2,3-b]pyrazine derivatives have been identified to have significant contributions towards NLO technological applications due to their high nonlinear optical response. This makes them suitable for use in various NLO devices .

Electrochemical Sensing

Compounds with a pyrido[2,3-b]pyrazine core are utilized in electrochemical sensing of DNA, which is a critical application in genetic diagnostics and research .

Antioxidant and Antiurease Activity

These compounds have also been explored for their in vitro antioxidant and antiurease activities, indicating potential therapeutic applications .

PI3K Isozymes Inhibition

The heterocyclic compounds with this core structure exhibit biological applications such as selective inhibition of PI3K isozymes, which are relevant in cancer research and treatment .

Myocardial Infarction Treatment

There is scientific literature suggesting the use of pyrido[2,3-b]pyrazine derivatives for treating myocardial infarction, highlighting their significance in cardiovascular medicine .

Dipeptidyl Peptidase IV Inhibitors

These derivatives have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes, showcasing their versatility in medical applications .

Photoluminescence Quantum Efficiency (PLQY)

A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed for high photoluminescence quantum efficiency (PLQY), crucial for cost-effective multicolor display applications .

Synthetic Approaches and Biological Activities

Pyrrolopyrazine derivatives, closely related to 2-Chloropyrido[2,3-b]pyrazine, have been synthesized through various methods and are known for their potential use in medicine and agriculture due to their presence in plants, microbes, soil, marine life, and other sources .

For further detailed information on each application, you can refer to the provided references.

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives… Pyrido[2,3-b]pyrazine-based full-color fluorescent materials for high… Pyrrolopyrazine derivatives: synthetic approaches and biological activities

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloropyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRDXDOFCABQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618884 | |

| Record name | 2-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70838-55-0 | |

| Record name | 2-Chloropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)